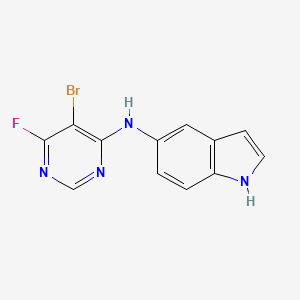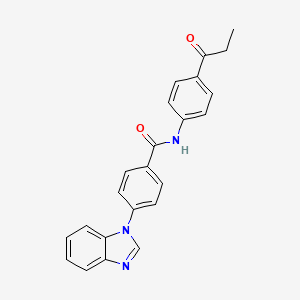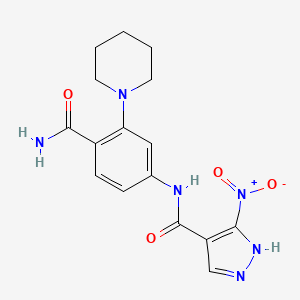
4-(Bromomethyl)-2-(methylamino)-1,3-thiazole-5-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Bromomethyl)-2-(methylamino)-1,3-thiazole-5-sulfonamide, also known as Br-THZ, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of cyclin-dependent kinase 7 (CDK7), a protein that plays a crucial role in the regulation of cell cycle progression and transcriptional control. Br-THZ has shown promising results in preclinical studies as a potential anticancer agent, making it a subject of interest for scientific research.
Mecanismo De Acción
4-(Bromomethyl)-2-(methylamino)-1,3-thiazole-5-sulfonamide exerts its anticancer activity by inhibiting CDK7, which is a key component of the transcriptional machinery. CDK7 phosphorylates the RNA polymerase II (Pol II) complex, which is responsible for the transcription of genes involved in cell cycle progression and DNA repair. Inhibition of CDK7 by 4-(Bromomethyl)-2-(methylamino)-1,3-thiazole-5-sulfonamide leads to the downregulation of these genes, resulting in the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(Bromomethyl)-2-(methylamino)-1,3-thiazole-5-sulfonamide are primarily related to its inhibition of CDK7. Inhibition of CDK7 leads to the downregulation of genes involved in cell cycle progression and DNA repair, resulting in the inhibition of cancer cell growth and proliferation. Additionally, 4-(Bromomethyl)-2-(methylamino)-1,3-thiazole-5-sulfonamide has been shown to induce apoptosis (programmed cell death) in cancer cells, further contributing to its anticancer activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(Bromomethyl)-2-(methylamino)-1,3-thiazole-5-sulfonamide in lab experiments include its potent inhibitory activity against CDK7, its ability to sensitize cancer cells to other chemotherapeutic agents, and its potential for combination therapy. However, the limitations of using 4-(Bromomethyl)-2-(methylamino)-1,3-thiazole-5-sulfonamide in lab experiments include its relatively complex synthesis method and the need for careful control of reaction conditions and purification steps to obtain a high yield and purity of the final product.
Direcciones Futuras
There are several future directions for the scientific research of 4-(Bromomethyl)-2-(methylamino)-1,3-thiazole-5-sulfonamide. One potential direction is the optimization of its synthesis method to improve yield and purity. Another direction is the evaluation of its efficacy in combination with other chemotherapeutic agents for the treatment of various types of cancer. Additionally, the development of 4-(Bromomethyl)-2-(methylamino)-1,3-thiazole-5-sulfonamide derivatives with improved pharmacokinetic properties and selectivity for CDK7 could lead to the development of more effective anticancer agents. Finally, further studies are needed to elucidate the molecular mechanisms underlying the anticancer activity of 4-(Bromomethyl)-2-(methylamino)-1,3-thiazole-5-sulfonamide and to identify potential biomarkers for patient selection and monitoring.
Métodos De Síntesis
The synthesis of 4-(Bromomethyl)-2-(methylamino)-1,3-thiazole-5-sulfonamide involves a multi-step process that begins with the reaction of 2-aminothiazole with formaldehyde and hydrobromic acid to form 4-bromomethyl-2-aminothiazole. This intermediate is then reacted with sulfamic acid to produce 4-(Bromomethyl)-2-(methylamino)-1,3-thiazole-5-sulfonamide. The synthesis of 4-(Bromomethyl)-2-(methylamino)-1,3-thiazole-5-sulfonamide requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the final product.
Aplicaciones Científicas De Investigación
The primary application of 4-(Bromomethyl)-2-(methylamino)-1,3-thiazole-5-sulfonamide in scientific research is as a CDK7 inhibitor. CDK7 is a key regulator of the cell cycle and transcription, making it an attractive target for cancer therapy. 4-(Bromomethyl)-2-(methylamino)-1,3-thiazole-5-sulfonamide has shown potent inhibitory activity against CDK7 in vitro and in vivo, leading to the inhibition of cancer cell growth and proliferation. Additionally, 4-(Bromomethyl)-2-(methylamino)-1,3-thiazole-5-sulfonamide has been shown to sensitize cancer cells to other chemotherapeutic agents, making it a potential candidate for combination therapy.
Propiedades
IUPAC Name |
4-(bromomethyl)-2-(methylamino)-1,3-thiazole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrN3O2S2/c1-8-5-9-3(2-6)4(12-5)13(7,10)11/h2H2,1H3,(H,8,9)(H2,7,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPICNWYEBJPXJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=C(S1)S(=O)(=O)N)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)-2-(methylamino)-1,3-thiazole-5-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-ethyl-N-[2-(methylamino)-2-oxoethyl]-N-(2-methyl-3-morpholin-4-ylpropyl)furan-2-carboxamide](/img/structure/B7433941.png)
![4-pyridin-3-yl-N-[4-(triazol-2-yl)phenyl]butanamide](/img/structure/B7433948.png)
![4-pyridin-3-yl-N-[4-(1,2,4-triazol-4-yl)phenyl]butanamide](/img/structure/B7433951.png)
![Ethyl 2-ethyl-4-[4-[(2-methoxyacetyl)amino]anilino]pyrimidine-5-carboxylate](/img/structure/B7433961.png)

![Methyl 2-[3-[(sulfamoylamino)methyl]piperidin-1-yl]-1,3-benzothiazole-5-carboxylate](/img/structure/B7433978.png)
![Ethyl 4-[4-(2-amino-2-oxoethyl)anilino]-2-ethylpyrimidine-5-carboxylate](/img/structure/B7433984.png)
![2-(2-fluoroethyl)-N-[4-(triazol-2-yl)phenyl]pyrazole-3-carboxamide](/img/structure/B7433987.png)
![3-(2,5-dimethylphenyl)-N-[(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]-4,5-dihydro-1,2-oxazole-5-carboxamide](/img/structure/B7433996.png)
![1-(2,2-difluoroethyl)-N-[4-(1,2,4-triazol-1-yl)phenyl]pyrazole-4-carboxamide](/img/structure/B7433999.png)
![Methyl 1-[5-methoxy-2-(trifluoromethoxy)benzoyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylate](/img/structure/B7434015.png)
